Cas no 4290-13-5 (Santamarine)

Santamarine 化学的及び物理的性質
名前と識別子
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- Naphtho[1,2-b]furan-2(3H)-one,3a,4,5,5a,6,7,9a,9b-octahydro-6-hydroxy-5a,9-dimethyl-3-methylene-,(3aS,5aR,6R,9aS,9bS)-
- Santamarine
- (3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one
- Naphtho[1,2-b]furan-2(3H)-one,3a,4,5,5a,6,7,9a,9b-octahydro-6-hydroxy-5a,9-dimethyl-3-methylen...
- Balchanin
- Santamarin
- [ "Balchanin", " Santamarin" ]
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- インチ: InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1
- InChIKey: PLSSEPIRACGCBO-PFFFPCNUSA-N
- ほほえんだ: O=C1O[C@@H]2[C@H]3C(C)=CC[C@@H](O)[C@]3(C)CC[C@H]2C1=C
計算された属性
- せいみつぶんしりょう: 248.14100
じっけんとくせい
- 色と性状: Powder
- PSA: 46.53000
- LogP: 2.21140
Santamarine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4944-1 mg |
Santamarine |
4290-13-5 | 1mg |
¥2035.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S67830-5mg |
Santamarin |
4290-13-5 | 5mg |
¥4000.0 | 2021-09-07 | ||
TRC | S124235-10mg |
Santamarine |
4290-13-5 | 10mg |
$ 764.00 | 2023-09-06 | ||
TRC | S124235-2.5mg |
Santamarine |
4290-13-5 | 2.5mg |
$ 199.00 | 2023-09-06 | ||
TRC | S124235-25mg |
Santamarine |
4290-13-5 | 25mg |
$ 1539.00 | 2023-09-06 | ||
TargetMol Chemicals | TN4944-1mg |
Santamarine |
4290-13-5 | 1mg |
¥ 4800 | 2024-07-19 | ||
TargetMol Chemicals | TN4944-5 mg |
Santamarine |
4290-13-5 | 98% | 5mg |
¥ 8,320 | 2023-07-10 | |
A2B Chem LLC | AF82851-5mg |
Santamarine |
4290-13-5 | 5mg |
$577.00 | 2024-04-20 | ||
TargetMol Chemicals | TN4944-5mg |
Santamarine |
4290-13-5 | 5mg |
¥ 12600 | 2024-07-19 | ||
1PlusChem | 1P00CICJ-5mg |
santamarine |
4290-13-5 | 95% | 5mg |
$904.00 | 2024-05-02 |
Santamarine 関連文献
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1. Microbial transformations of the sesquiterpene lactone costunolideAlice M. Clark,Charles D. Hufford J. Chem. Soc. Perkin Trans. 1 1979 3022
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2. Biogenetic-type synthesis of santonin, chrysanolide, dihydrochrysanolide, tulirinol, arbusculin-C, tanacetin, and arteminFarouk S. El-Feraly,Daniel A. Benigni,Andrew T. McPhail J. Chem. Soc. Perkin Trans. 1 1983 355
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Brent R. Copp Nat. Prod. Rep. 2003 20 535
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J. B. Harborne Nat. Prod. Rep. 1993 10 327
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5. Index pages
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Quan-Xiang Wu,Yan-Ping Shi,Zhong-Jian Jia Nat. Prod. Rep. 2006 23 699
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7. Investigations on the biosynthesis of steroids and terpenoids. Part I. A preliminary study of the biosynthesis of santoninD. H. R. Barton,G. P. Moss,J. A. Whittle J. Chem. Soc. C 1968 1813
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So-Ri Son,Geum Jin Kim,Yea Jung Choi,Sang Hee Shim,Joo-Won Nam,Sullim Lee,Dae Sik Jang,Hyukjae Choi Org. Chem. Front. 2023 10 4320
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James R. Woods,Huaping Mo,Andrew A. Bieberich,Tanja Alavanja,David A. Colby Med. Chem. Commun. 2013 4 27
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B. M. Fraga Nat. Prod. Rep. 1992 9 557
Santamarineに関する追加情報
Exploring Santamarine (CAS No. 4290-13-5): A Versatile Natural Compound with Emerging Applications
Santamarine, a sesquiterpene lactone with the CAS number 4290-13-5, has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic properties. This compound, primarily isolated from plants like Ambrosia species, belongs to the germacranolide class and exhibits a wide range of biological activities. Researchers are increasingly focusing on Santamarine's anti-inflammatory and antioxidant effects, aligning with the growing consumer demand for natural bioactive compounds in nutraceuticals and cosmetics.
The molecular formula of Santamarine (C15H20O3) features a γ-lactone ring, which is critical for its bioactivity. Recent studies published in journals like Phytochemistry highlight its role in modulating NF-κB signaling pathways – a hot topic in immunology research. This mechanism connects Santamarine to trending health discussions about "natural immunity boosters", a keyword with over 50,000 monthly searches according to SEO tools. Unlike synthetic analogs, this plant-derived compound shows low cytotoxicity, making it attractive for clean-label formulations in personal care products.
From an industrial perspective, Santamarine extraction methods are being optimized using green chemistry approaches. Supercritical CO2 extraction – frequently searched alongside "sustainable botanical extracts" – has shown 92% recovery efficiency in recent trials. The compound's stability under UV light (validated by HPLC studies) makes it particularly valuable for sunscreen formulations, addressing a market projected to reach $24 billion by 2027. Analytical techniques like LC-MS/MS and NMR spectroscopy are essential for quality control, as purity directly impacts efficacy in end products.
Emerging applications in functional foods position Santamarine as a potential alternative to synthetic preservatives. Its antimicrobial activity against S. aureus (MIC 62.5 μg/mL) responds to consumer concerns about "food additives safety" – a query with 300% growth in search volume since 2020. However, bioavailability remains a challenge; novel nanoencapsulation techniques using liposomes are being explored to enhance absorption, a subject frequently discussed in pharmacokinetics forums.
In the cosmetic industry, Santamarine's skin-brightening potential through tyrosinase inhibition (IC50 28 μM) aligns with the booming "natural brightening agents" market. Dermatological studies demonstrate 34% reduction in melanin production at 0.5% concentration, outperforming many synthetic alternatives. This positions the compound favorably in K-beauty formulations, where consumers increasingly demand plant-based actives with clinically proven efficacy.
Environmental considerations are shaping Santamarine production trends. Life cycle assessments show that biocatalysis-based synthesis reduces energy consumption by 40% compared to traditional methods. This resonates with ESG-focused manufacturers searching for "low-carbon footprint ingredients". Regulatory status varies by region; while not currently listed in Annex II of EU Cosmetics Regulation, its GRAS-like properties suggest potential for broader adoption pending additional toxicological studies.
Future research directions include exploring Santamarine derivatives through structure-activity relationship (SAR) studies. Computational chemistry models predict that esterification at C-8 could enhance bioavailability by 60%, a hypothesis currently under investigation. Such advancements could unlock applications in precision nutraceuticals – a field experiencing 22% annual growth. With its multifaceted benefits and alignment with clean beauty and sustainable wellness trends, Santamarine (CAS 4290-13-5) represents a compelling case study in nature-inspired innovation.
4290-13-5 (Santamarine) 関連製品
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- 553-21-9(Costunolide)
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